molecular formula C17H15N3O3 B15165440 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15165440
M. Wt: 309.32 g/mol
InChI Key: LAGJMECVGIMZSK-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-5-oxo-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile.

    Reduction: Formation of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C17H15N3O3/c1-9-7-13-15(17(21)20-9)14(12(8-18)16(19)23-13)10-3-5-11(22-2)6-4-10/h3-7,14H,19H2,1-2H3,(H,20,21)

InChI Key

LAGJMECVGIMZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1

Origin of Product

United States

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